Cas no 4396-01-4 (1-(piperidin-2-yl)propan-2-one)

1-(Piperidin-2-yl)propan-2-one is a heterocyclic organic compound featuring a piperidine ring fused with a propan-2-one moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical synthesis. Its piperidine scaffold is advantageous for constructing bioactive molecules, offering potential for modifications to enhance binding affinity or selectivity. The ketone functionality provides a reactive site for further derivatization, enabling the synthesis of diverse analogs. The compound’s stability under standard conditions ensures reliable handling and storage. Its balanced lipophilicity may contribute to favorable pharmacokinetic properties in drug development. Researchers value this compound for its utility in medicinal chemistry and as a building block for complex nitrogen-containing structures.
1-(piperidin-2-yl)propan-2-one structure
4396-01-4 structure
Product Name:1-(piperidin-2-yl)propan-2-one
CAS No:4396-01-4
MF:C8H15NO
MW:141.210802316666
MDL:MFCD01459222
CID:1080959
PubChem ID:92987
Update Time:2025-05-26

1-(piperidin-2-yl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-piperidinyl)-2-Propanone
    • pelletierine
    • 1-(2-Piperidyl)-2-propanone
    • 2-(2-Oxopropyl)piperidine
    • 1-piperidin-2-ylpropan-2-one
    • 1-piperidin-2-ylacetone(SALTDATA: 0.15H2O)
    • (+/-)-pelletierine
    • (+-)-[2]Piperidyl-aceton
    • (+-)-[2]piperidyl-acetone
    • 2-amino-3-(4-chlorophenyl)propanoic acid
    • 3-(p-chlorophenyl) alanine
    • 4-Chlorophenylalanine
    • 4-Cl-DL-Phe
    • cp10,188
    • c-pal
    • DL-p-Chlorophenylalanine
    • dl-pelletierine
    • DL-Phe(4-Cl)-OH
    • fenchlonine
    • fenclonin
    • Fenclonine
    • H-DL-PHE(4-CL)-OH
    • isopelletierine
    • para-chlorophenylalanine
    • PCP
    • PCP, PCPA
    • piperidin-2-yl-propan-2-one
    • RS-4-chlorophenylalanine
    • 1-(piperidin-2-yl)propan-2-one
    • Pelletierine (Isopelletierine)
    • KBio2_006909
    • Isopunicine
    • PELLETIERINE, (+/-)-
    • DivK1c_006427
    • CHEBI:7952
    • 2-Acetonylpiperidine
    • KBioGR_001733
    • EINECS 224-523-0
    • KBio2_001773
    • Pelletierin
    • JEIZLWNUBXHADF-UHFFFAOYSA-N
    • KBioSS_001773
    • BSPBio_002811
    • (+-)1-(2-Piperidinyl)-2-propanone
    • 2-Propanone, 1-(2-piperidinyl)-, (+-)
    • (+-)-1-(2-Piperidinyl)-2-propanone
    • KBio1_001371
    • 2-Propanone, 1-(2-piperidinyl)-, (+-) (9CI)
    • SpecPlus_000331
    • Spectrum_001293
    • SCHEMBL156790
    • Spectrum2_000651
    • SB42828
    • NPL21M0A40
    • Spectrum4_001157
    • Pelletierine, (+-)-
    • NS00083536
    • 2-Propanone, 1-(2-piperidyl)-
    • CHEMBL2448876
    • (+-)-Pelletierine
    • Q27107635
    • C06182
    • Spectrum3_001026
    • KBio3_002031
    • 1-(2-Piperidinyl)acetone #
    • KBio2_004341
    • AKOS006281199
    • NCGC00178456-01
    • 8-Methylnorlobelone
    • EN300-99794
    • (+/-)-Isopelletierine
    • 2-Acetonylpiperidinepunicineisopelletierine, (.+/-.)-pelletierine
    • UNII-NPL21M0A40
    • SDCCGMLS-0066638.P001
    • ISOPELLETIERINE [MI]
    • DTXSID00863036
    • Isopelletierin
    • 4396-01-4
    • 539-00-4
    • 2-Propanone, 1-(2-piperidinyl)-
    • SPBio_000681
    • 1-piperidin-2-ylacetone
    • Spectrum5_001803
    • MDL: MFCD01459222
    • Inchi: 1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3
    • InChI Key: JEIZLWNUBXHADF-UHFFFAOYSA-N
    • SMILES: O=C(C)CC1CCCCN1

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 195.0±13.0 °C at 760 mmHg
  • Flash Point: 74.3±20.0 °C
  • Solubility: Chloroform (Slightly)
  • Vapor Pressure: 0.4±0.4 mmHg at 25°C

1-(piperidin-2-yl)propan-2-one Security Information

1-(piperidin-2-yl)propan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM306109-1g
1-(Piperidin-2-yl)propan-2-one
4396-01-4 95%
1g
$811 2022-09-01
Enamine
EN300-99794-0.05g
1-(piperidin-2-yl)propan-2-one
4396-01-4 95%
0.05g
$972.0 2024-05-21
Enamine
EN300-99794-0.1g
1-(piperidin-2-yl)propan-2-one
4396-01-4 95%
0.1g
$1019.0 2024-05-21
Enamine
EN300-99794-0.25g
1-(piperidin-2-yl)propan-2-one
4396-01-4 95%
0.25g
$1065.0 2024-05-21
Enamine
EN300-99794-0.5g
1-(piperidin-2-yl)propan-2-one
4396-01-4 95%
0.5g
$1111.0 2024-05-21
Enamine
EN300-99794-1.0g
1-(piperidin-2-yl)propan-2-one
4396-01-4 95%
1.0g
$1157.0 2024-05-21
Enamine
EN300-99794-2.5g
1-(piperidin-2-yl)propan-2-one
4396-01-4 95%
2.5g
$2268.0 2024-05-21
Enamine
EN300-99794-5.0g
1-(piperidin-2-yl)propan-2-one
4396-01-4 95%
5.0g
$3355.0 2024-05-21
Enamine
EN300-99794-10.0g
1-(piperidin-2-yl)propan-2-one
4396-01-4 95%
10.0g
$4974.0 2024-05-21
Enamine
EN300-99794-1g
1-(piperidin-2-yl)propan-2-one
4396-01-4
1g
$1157.0 2023-09-01
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.